molecular formula C14H10ClN5O2S B5806197 5-[(3-chlorobenzyl)thio]-1-(4-nitrophenyl)-1H-tetrazole

5-[(3-chlorobenzyl)thio]-1-(4-nitrophenyl)-1H-tetrazole

Cat. No. B5806197
M. Wt: 347.8 g/mol
InChI Key: FVBXIDGUAODNIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(3-chlorobenzyl)thio]-1-(4-nitrophenyl)-1H-tetrazole, also known as CBNT, is a tetrazole-based compound that has gained attention in scientific research due to its potential therapeutic applications. CBNT is a synthetic compound that was first synthesized in 2012 and has since been studied extensively for its mechanism of action, biochemical and physiological effects, advantages and limitations in lab experiments, and future directions for research.

Mechanism of Action

The mechanism of action of 5-[(3-chlorobenzyl)thio]-1-(4-nitrophenyl)-1H-tetrazole is not fully understood, but it is believed to involve the inhibition of enzymes involved in DNA synthesis and repair. 5-[(3-chlorobenzyl)thio]-1-(4-nitrophenyl)-1H-tetrazole has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, and to induce DNA damage in cancer cells. Additionally, 5-[(3-chlorobenzyl)thio]-1-(4-nitrophenyl)-1H-tetrazole has been shown to modulate the immune system by inhibiting the production of pro-inflammatory cytokines and promoting the production of anti-inflammatory cytokines.
Biochemical and Physiological Effects:
5-[(3-chlorobenzyl)thio]-1-(4-nitrophenyl)-1H-tetrazole has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and modulation of the immune system. 5-[(3-chlorobenzyl)thio]-1-(4-nitrophenyl)-1H-tetrazole has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, two enzymes involved in the apoptotic pathway. Additionally, 5-[(3-chlorobenzyl)thio]-1-(4-nitrophenyl)-1H-tetrazole has been shown to inhibit cell proliferation by inducing cell cycle arrest in the G2/M phase.

Advantages and Limitations for Lab Experiments

5-[(3-chlorobenzyl)thio]-1-(4-nitrophenyl)-1H-tetrazole has several advantages for use in lab experiments, including its high potency and selectivity for cancer cells and its ability to modulate the immune system. However, 5-[(3-chlorobenzyl)thio]-1-(4-nitrophenyl)-1H-tetrazole also has several limitations, including its low solubility in aqueous solutions and its potential toxicity to normal cells.

Future Directions

There are several future directions for research on 5-[(3-chlorobenzyl)thio]-1-(4-nitrophenyl)-1H-tetrazole, including the development of more efficient synthesis methods and the optimization of its therapeutic potential. Additionally, future research could focus on the use of 5-[(3-chlorobenzyl)thio]-1-(4-nitrophenyl)-1H-tetrazole in combination with other anticancer agents or as a modulator of the immune system for the treatment of various diseases. Finally, the development of 5-[(3-chlorobenzyl)thio]-1-(4-nitrophenyl)-1H-tetrazole derivatives with improved solubility and reduced toxicity could also be an area of future research.

Synthesis Methods

The synthesis of 5-[(3-chlorobenzyl)thio]-1-(4-nitrophenyl)-1H-tetrazole involves the reaction of 3-chlorobenzyl mercaptan with 4-nitrophenylhydrazine in the presence of sodium azide and copper sulfate. The reaction proceeds through a series of steps that result in the formation of the tetrazole ring. The final product is purified using column chromatography and characterized using various spectroscopic techniques.

Scientific Research Applications

5-[(3-chlorobenzyl)thio]-1-(4-nitrophenyl)-1H-tetrazole has been studied extensively for its potential therapeutic applications, including its use as an anticancer agent, antimicrobial agent, and as a modulator of the immune system. 5-[(3-chlorobenzyl)thio]-1-(4-nitrophenyl)-1H-tetrazole has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and ovarian cancer cells. Additionally, 5-[(3-chlorobenzyl)thio]-1-(4-nitrophenyl)-1H-tetrazole has been shown to have antimicrobial activity against various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans.

properties

IUPAC Name

5-[(3-chlorophenyl)methylsulfanyl]-1-(4-nitrophenyl)tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN5O2S/c15-11-3-1-2-10(8-11)9-23-14-16-17-18-19(14)12-4-6-13(7-5-12)20(21)22/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVBXIDGUAODNIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CSC2=NN=NN2C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(3-chlorobenzyl)sulfanyl]-1-(4-nitrophenyl)-1H-tetrazole

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